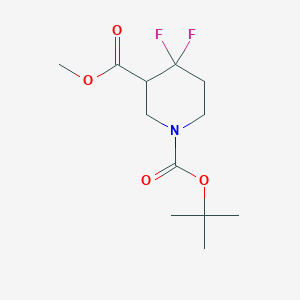

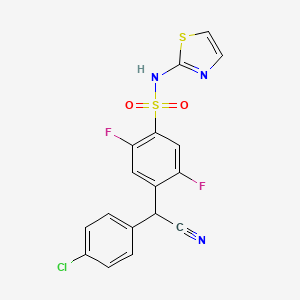

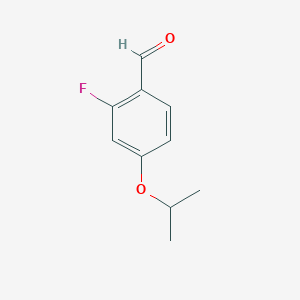

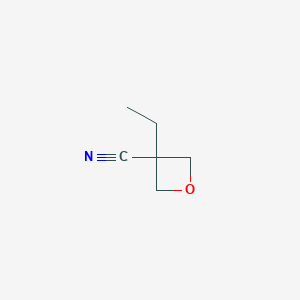

![molecular formula C11H10N2O4 B1403806 Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester CAS No. 1427195-44-5](/img/structure/B1403806.png)

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester

描述

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester is a compound with the molecular weight of 234.21 . It is used as an organic synthesis and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule .Chemical Reactions Analysis

The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .Physical And Chemical Properties Analysis

The compound is a light brown powder . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .科学研究应用

Application 1: Fluorescent Molecules

- Summary of Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores are used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application: The study identified a family of pyrazolo[1,5-a]pyrimidines (PPs) as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

- Results or Outcomes: The PPs showed tunable photophysical properties and good solid-state emission intensities. Their properties and stability were found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Application 2: Antitumor Scaffold

- Summary of Application: Pyrazolo[1,5-a]pyrimidines have attracted attention in the field of cancer therapeutics .

- Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results or Outcomes: The structural diversity of these compounds allows a synergic effect between new synthetic routes and the possible applications of these compounds. They have shown potential for anticancer activity and enzymatic inhibitory activity .

Application 3: Pesticides

- Summary of Application: Pyrazolo[1,5-a]pyrimidines are used in the development of pesticides .

- Methods of Application: The specific methods of application can vary depending on the type of pesticide and the target pest. Typically, these compounds are synthesized and then tested for their effectiveness against various pests .

- Results or Outcomes: While specific results can vary, the use of these compounds in pesticides has been found to be effective .

Application 4: Dyes and Pigments

- Summary of Application: Pyrazolo[1,5-a]pyrimidines are used in the creation of dyes and pigments .

- Methods of Application: These compounds are synthesized and then used in the formulation of various dyes and pigments. The specific methods can vary depending on the desired color and application .

- Results or Outcomes: The use of these compounds in dyes and pigments has been found to be effective, providing a range of colors and properties .

Application 5: Antimicrobial Agents

- Summary of Application: Pyrazolo[1,5-a]pyrimidines have been used in the design of many pharmaceutical compounds, including antimicrobial agents .

- Methods of Application: The specific methods of application can vary depending on the type of microorganism targeted. Typically, these compounds are synthesized and then tested for their effectiveness against various microorganisms .

- Results or Outcomes: While specific results can vary, the use of these compounds as antimicrobial agents has been found to be effective .

Application 6: Anti-Alzheimer’s Disease

- Summary of Application: Pyrazolo[1,5-a]pyrimidines have been used in the development of drugs for the treatment of Alzheimer’s disease .

- Methods of Application: These compounds are synthesized and then tested for their effectiveness in models of Alzheimer’s disease .

- Results or Outcomes: While specific results can vary, the use of these compounds in the treatment of Alzheimer’s disease has shown promise .

安全和危害

未来方向

Pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Therefore, the future directions of this compound could involve further exploration of its potential in drug design and synthesis.

属性

IUPAC Name |

3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIKGZFYPGQUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184954 | |

| Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester | |

CAS RN |

1427195-44-5 | |

| Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

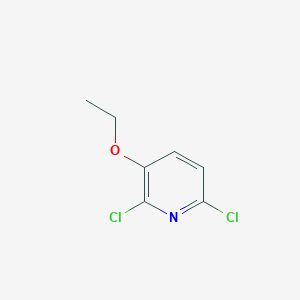

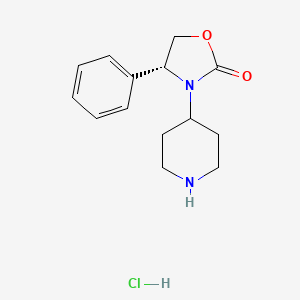

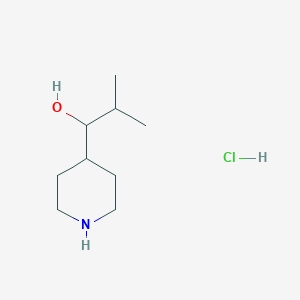

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)